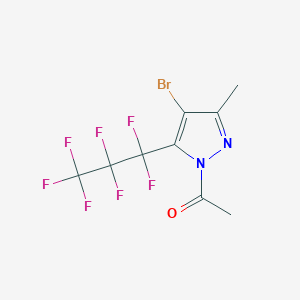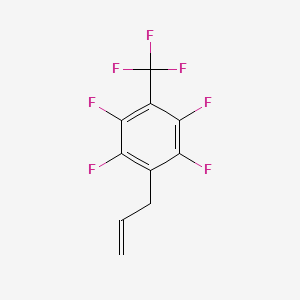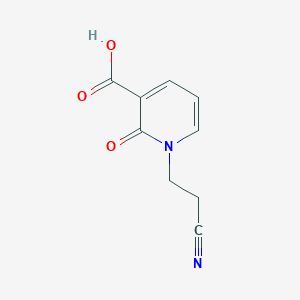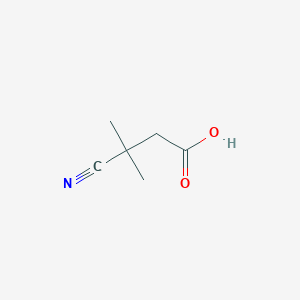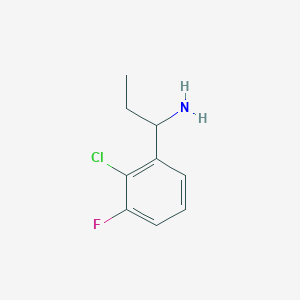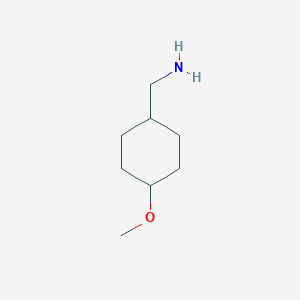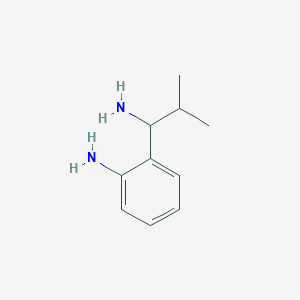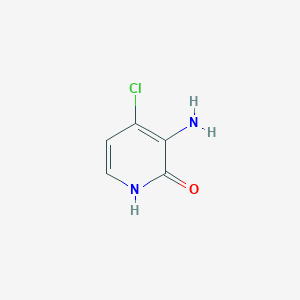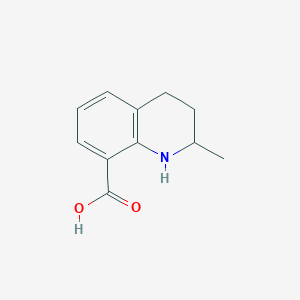
2-甲基-1,2,3,4-四氢喹啉-8-羧酸
描述
2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
神经递质功能控制
四氢喹啉衍生物已被研究用于其在控制神经递质功能和预防大脑中单胺氧化酶(MAO)活性相关的神经毒性方面的作用 .
生物活性化合物的合成
这些化合物以其独特的生物学特性而闻名,并用作合成各种生物活性化合物的中间体 .
帕金森病研究
四氢喹啉的衍生物已在帕金森病的研究模型中使用,因为它们能够诱导路易小体的形成,这是该疾病的一个关键特征 .
生物催化和拆分
某些四氢喹啉化合物已被用于生物催化过程,例如拆分,这对于生产对映体纯物质很重要 .
杂环化学
四氢喹啉是杂环化学中的关键中间体,并用于合成各种杂环化合物 .
抗菌剂
作用机制
Target of Action
Tetrahydroquinoline derivatives, a class to which this compound belongs, are known to exhibit diverse biological activities against various infective pathogens and neurodegenerative disorders .
Biochemical Pathways
It’s worth noting that tetrahydroquinoline derivatives can influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Given the diverse biological activities of tetrahydroquinoline derivatives, it’s likely that this compound could have a range of effects at the molecular and cellular level .
属性
IUPAC Name |
2-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-7-5-6-8-3-2-4-9(11(13)14)10(8)12-7/h2-4,7,12H,5-6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUIDKYQOULPKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1)C(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1332627-29-8 | |
| Record name | 1332627-29-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid analogs?
A1: The synthesis of 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid analogs, specifically those with variations at the 2 and 4 positions, holds significant interest due to their structural similarity to Helquinoline. Helquinoline, a naturally occurring antibiotic isolated from Janibacter limosus, exhibits promising antibacterial and antifungal activities []. By synthesizing and studying these analogs, researchers aim to gain insights into the structure-activity relationship of this class of compounds. This knowledge is crucial for potentially developing novel antibiotics with improved potency, a broader spectrum of activity, or addressing the challenge of antibiotic resistance.
Q2: How does the presence of gem-dimethyl groups at the 2-position of the hydroquinoline cycle affect the oxidation process of the pyrroloquinoline-1,2-dione precursors?
A2: The research indicates that the presence of gem-dimethyl groups at the 2-position of the hydroquinoline cycle does not hinder the oxidation process of the pyrroloquinoline-1,2-dione precursors []. This finding challenges the common assumption that bulky substituents might sterically hinder reactions. The oxidation proceeds selectively, opening the pyrrole-1,2-dione ring while leaving the dihydroquinoline cycle intact, demonstrating a unique reactivity pattern potentially valuable for synthetic chemistry applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


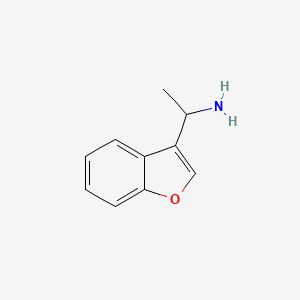
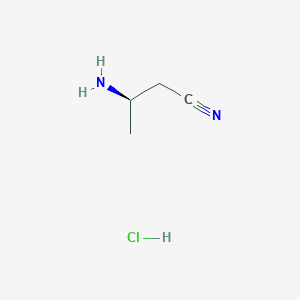
![2-[4-(Chloromethyl)phenyl]acetaldehyde](/img/structure/B1526213.png)
